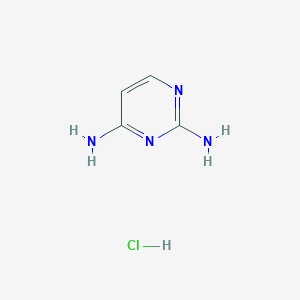

Pyrimidine-2,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine-2,4-diamine;hydrochloride is a derivative of pyrimidine, an important electron-rich aromatic heterocycle. Pyrimidine is a critical component of DNA and RNA, making it essential for various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrimidine-2,4-diamine;hydrochloride involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohol, and the product is dispersed in an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. The hydrochloride is then neutralized with ammonia water to yield pyrimidine-2,4-diamine .

Industrial Production Methods

In industrial settings, the synthesis of pyrimidine-2,4-diamine;hydrochloride follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of dispersants with lower polarity helps in separating the product efficiently, and the recovery rate can reach up to 82% .

Análisis De Reacciones Químicas

Types of Reactions

Pyrimidine-2,4-diamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Phosphorus Oxychloride: Used for chlorination reactions.

Ammonia Water: Used for neutralization.

Ethyl Acetate: Commonly used for extraction and purification.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological activities depending on the substituents introduced .

Aplicaciones Científicas De Investigación

Pyrimidine-2,4-diamine and its derivatives have various applications in medicinal chemistry, particularly in the development of drugs targeting cancer, Alzheimer's disease, and parasitic infections . These compounds exhibit a range of biological activities, including anti-cancer, anti-malarial, and neuroprotective effects .

Scientific Research Applications

Alzheimer's Disease

- Quinazoline and pyrido[3,2-d]pyrimidine compounds, which incorporate a pyrimidine-2,4-diamine moiety, have been investigated as multi-targeting agents for Alzheimer's disease (AD) .

- One such compound, a quinazoline derivative containing pyrimidine-2,4-diamine, demonstrated anti-Aβ activity (Aβ40 IC50 = 1.1 μM), dual ChE inhibition, and iron-chelating properties (23.6% chelation at 50 μM) .

- These findings suggest the potential of quinazoline and pyrido[3,2-d]pyrimidine scaffolds in designing multi-targeting agents for AD, addressing Aβ aggregation, cholinergic dysfunction, and oxidative stress .

Cancer Therapeutics

- Pyrimidine-2,4-diamine analogs have been designed and synthesized for their anticancer activity, particularly against colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) .

- One active compound, Y18, significantly inhibited cancer cell proliferation by inducing cell cycle arrest and cell senescence through the persistence of DNA damage .

- Y18 also exhibited inhibitory effects on the adhesion, migration, and invasion of cancer cells in vitro and effectively inhibited tumor growth in vivo with minimal side effects .

- The anticancer activities of Y18 are achieved by suppressing GTSE1 transcription and expression, suggesting its potential as a chemotherapeutic drug for cancers with GTSE1 overexpression .

- Certain pyrimidine derivatives have been evaluated against various cancer types, including breast, ovarian, bladder, uterine, prostate, lung, esophageal, head and neck, colorectal, kidney, liver, pancreatic, stomach, and thyroid cancers .

Anti-malarial Agents

- Triaminopyrimidines (TAPs), a class of antimalarial compounds, have emerged from phenotypic screening against the blood stages of Plasmodium falciparum (Pf) .

- A clinical candidate (compound 12) demonstrated efficacy in a mouse model of Pf malaria with an ED99 <30 mg kg−1 and displayed good in vivo safety margins in guinea pigs and rats .

- Whole-genome sequencing of resistant mutants implicates the vacuolar ATP synthase as a genetic determinant of resistance to TAPs, highlighting their potential for single-dose treatment of Pf malaria in combination with other agents .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

- 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been evaluated as RTK inhibitors using human tumor cells known to express high levels of EGFR, VEGFR-2, VEGFR-1, and PDFGR-β .

Case Studies

Case Study 1: Quinazoline-pyrimidine-2,4-diamine in Alzheimer's Disease

| Property | Value |

|---|---|

| Anti-Aβ activity (Aβ40 IC50) | 1.1 μM |

| Iron-chelating properties | 23.6% chelation at 50 μM |

| Target Engagement | Dual ChE inhibition (AChE and BuChE) |

Case Study 2: Y18 Analog in Colorectal Cancer

| Property | Result |

|---|---|

| Anticancer activity | Significant inhibition of cancer cell proliferation, induction of cell cycle arrest and cell senescence |

| Mechanism | Suppression of GTSE1 transcription and expression |

| In vivo efficacy | Effective inhibition of tumor growth with minimal side effects |

| Pharmacokinetics | Suitable half-life and oral bioavailability (16.27%) |

| CYP isoform inhibition | Limited inhibitory activity on CYP isoforms |

| Cancer Types | Colorectal Cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells |

Case Study 3: Triaminopyrimidine (TAP) in Malaria

| Property | Value |

|---|---|

| Efficacy | ED99 < 30 mg kg-1 in a mouse model of Pf malaria |

| Safety | Good in vivo safety margins in guinea pigs and rats |

| Predicted half-life | 36 h in humans |

| Dosage | Single dose of 260 mg may be sufficient |

| Resistance mechanism | Vacuolar ATP synthase |

Mecanismo De Acción

The mechanism of action of pyrimidine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA synthesis, thereby exerting its anticancer effects. The compound can also interfere with viral replication by targeting viral enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: Another diazine compound with similar biological activities.

Pyrazine: Known for its antimicrobial properties.

2,4-Diamino-6-chloropyrimidine: A closely related compound used in the synthesis of minoxidil.

Uniqueness

Pyrimidine-2,4-diamine;hydrochloride stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different fields. Its ability to form stable derivatives makes it a valuable compound in medicinal chemistry .

Actividad Biológica

Pyrimidine-2,4-diamine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiplasmodial effects, and other pharmacological profiles.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with two amine groups at positions 2 and 4. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Various analogues have been synthesized to enhance biological activity and selectivity against specific targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine-2,4-diamine analogues as anticancer agents. For instance, a compound designated as Y18 demonstrated significant inhibitory effects on colorectal cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells. The mechanisms through which Y18 exerts its anticancer effects include:

- Cell Cycle Arrest : Induction of robust cell cycle arrest and senescence due to persistent DNA damage.

- Inhibition of Cell Migration : Y18 significantly reduced adhesion, migration, and invasion of cancer cells in vitro.

- Mechanistic Insights : The anticancer activity was linked to the suppression of GTSE1 transcription and expression.

Y18 also showed promising results in vivo, effectively inhibiting tumor growth with minimal side effects and exhibiting a half-life suitable for therapeutic applications (oral bioavailability of 16.27%) .

Antiplasmodial Activity

Pyrimidine-2,4-diamines have been investigated for their antiplasmodial properties, particularly as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). A series of derivatives were synthesized and evaluated for their inhibitory activity against both wild-type and mutant PfDHFR:

| Compound | Ki (nM) Wild-Type | Ki (nM) Mutant | IC50 (μM) Whole Cell |

|---|---|---|---|

| 1 | 1.3 | 13 | 0.4 |

| 2 | 243 | 208 | 28 |

These compounds exhibited promising inhibitory activity in biochemical assays but were less potent in whole-cell assays, indicating the need for further optimization to enhance their efficacy against malaria .

Other Biological Activities

In addition to anticancer and antimalarial activities, pyrimidine derivatives have shown a range of other biological effects:

- Antioxidant Activity : Certain pyrimidine derivatives demonstrated antioxidant properties with high activity percentages compared to standard references.

- Anti-inflammatory Effects : Some derivatives exhibited significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases .

- Antibacterial Properties : Pyrimidines have been reported to possess modest antibacterial activity against various strains, including Escherichia coli .

Case Studies

-

Case Study on Y18 :

- Objective : To evaluate the anticancer efficacy of Y18.

- Methodology : In vitro assays on HCT116 and A549 cells.

- Findings : Significant inhibition of cell proliferation and induction of cell cycle arrest were observed.

-

Case Study on Antiplasmodial Activity :

- Objective : To assess the inhibitory effects on PfDHFR.

- Methodology : In silico docking studies followed by in vitro assays.

- Findings : Compounds showed varying degrees of inhibition against both wild-type and mutant strains.

Propiedades

Fórmula molecular |

C4H7ClN4 |

|---|---|

Peso molecular |

146.58 g/mol |

Nombre IUPAC |

pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C4H6N4.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H,(H4,5,6,7,8);1H |

Clave InChI |

LBEISLAZIABLCY-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.